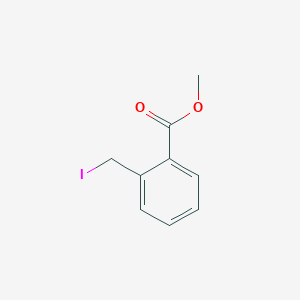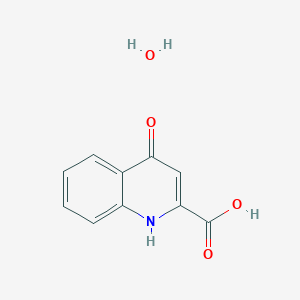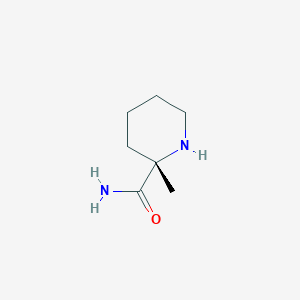
(2S)-2-methylpiperidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-methylpiperidine-2-carboxamide, also known as N-methylprolinamide, is a cyclic amide compound that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. In
Mécanisme D'action
The mechanism of action of (2S)-2-methylpiperidine-2-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in DNA synthesis and cell division. Additionally, (2S)-2-methylpiperidine-2-carboxamide may also interfere with the replication of viral RNA and DNA.
Effets Biochimiques Et Physiologiques
(2S)-2-methylpiperidine-2-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, (2S)-2-methylpiperidine-2-carboxamide has been found to inhibit the production of cytokines, which are proteins that play a role in the immune response. This compound has also been found to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2S)-2-methylpiperidine-2-carboxamide in lab experiments is its wide range of biological activities. This compound has been found to exhibit antitumor, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs. Additionally, (2S)-2-methylpiperidine-2-carboxamide is relatively easy to synthesize and can be obtained in high yield and purity.
However, there are also some limitations associated with the use of (2S)-2-methylpiperidine-2-carboxamide in lab experiments. One of the main limitations is its potential toxicity. This compound has been found to be toxic to some cell lines at high concentrations. Additionally, (2S)-2-methylpiperidine-2-carboxamide may interact with other drugs and xenobiotics, leading to potential drug-drug interactions.
Orientations Futures
There are several future directions that could be explored in the field of (2S)-2-methylpiperidine-2-carboxamide research. One potential direction is the development of new drugs based on the structure of (2S)-2-methylpiperidine-2-carboxamide. This compound has been found to exhibit a wide range of biological activities, making it a promising candidate for drug development.
Another potential direction is the study of the mechanism of action of (2S)-2-methylpiperidine-2-carboxamide. Further research is needed to fully understand the biochemical and physiological effects of this compound and how it interacts with other molecules in the body.
Conclusion:
In conclusion, (2S)-2-methylpiperidine-2-carboxamide is a cyclic amide compound that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. (2S)-2-methylpiperidine-2-carboxamide has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial activities. While there are some limitations associated with the use of this compound in lab experiments, it remains a promising candidate for the development of new drugs.
Méthodes De Synthèse
(2S)-2-methylpiperidine-2-carboxamide has been synthesized using various methods, including the reaction of (2S)-2-methylpiperidine-2-carboxamideine with acetic anhydride and the reaction of (2S)-2-methylpiperidine-2-carboxamideine with methanesulfonyl chloride. One of the most commonly used methods for synthesizing this compound is the reaction of (2S)-2-methylpiperidine-2-carboxamideine with thionyl chloride in the presence of triethylamine. This reaction yields (2S)-2-methylpiperidine-2-carboxamide in high yield and purity.
Applications De Recherche Scientifique
(2S)-2-methylpiperidine-2-carboxamide has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial activities. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, (2S)-2-methylpiperidine-2-carboxamide has been found to be effective against several viral infections, including HIV, herpes simplex virus, and influenza virus.
Propriétés
Numéro CAS |
132235-44-0 |
|---|---|
Nom du produit |
(2S)-2-methylpiperidine-2-carboxamide |
Formule moléculaire |
C7H14N2O |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
(2S)-2-methylpiperidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-7(6(8)10)4-2-3-5-9-7/h9H,2-5H2,1H3,(H2,8,10)/t7-/m0/s1 |
Clé InChI |
UJJZRIQSYSSYFS-ZETCQYMHSA-N |
SMILES isomérique |
C[C@]1(CCCCN1)C(=O)N |
SMILES |
CC1(CCCCN1)C(=O)N |
SMILES canonique |
CC1(CCCCN1)C(=O)N |
Synonymes |
2-Piperidinecarboxamide,2-methyl-,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



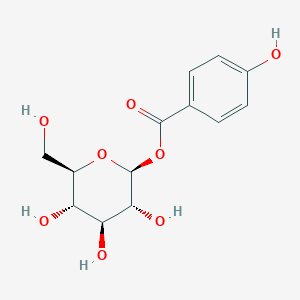
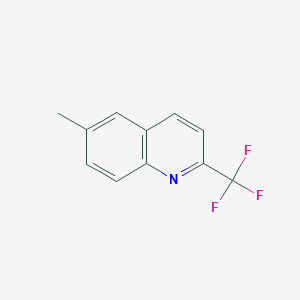
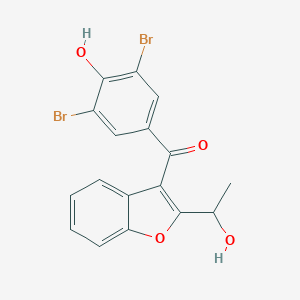
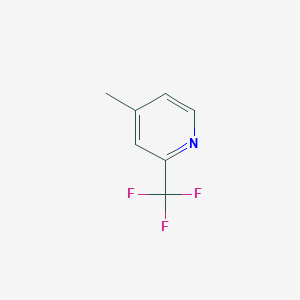
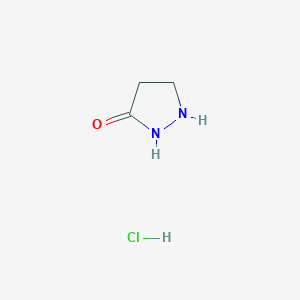
![[RuCl(benzene)(R)-BINAP]Cl](/img/structure/B160392.png)
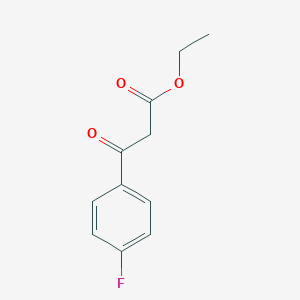
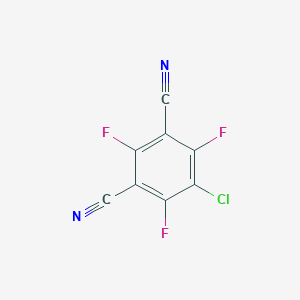
![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B160396.png)
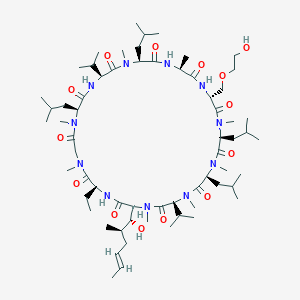
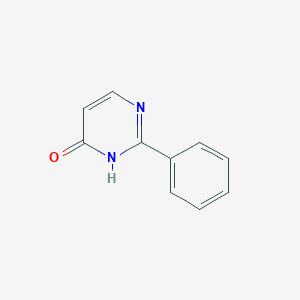
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160403.png)
